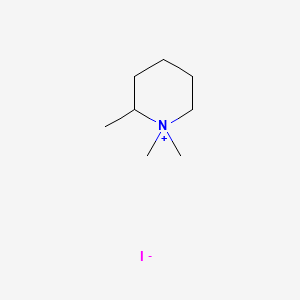
1,1,2-Trimethylpiperidin-1-ium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2-Trimethylpiperidin-1-ium iodide is a quaternary ammonium salt with the molecular formula C8H18IN. This compound is known for its unique structure, which includes a piperidine ring substituted with three methyl groups and an iodide ion. It is used in various chemical reactions and has applications in different fields of scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,1,2-Trimethylpiperidin-1-ium iodide can be synthesized through the quaternization of 1,2,5-trimethylpiperidine with methyl iodide. The reaction typically occurs in an organic solvent such as acetonitrile or acetone under reflux conditions. The reaction is as follows:
1,2,5-Trimethylpiperidine+Methyl iodide→1,1,2-Trimethylpiperidin-1-ium iodide
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters.
Analyse Des Réactions Chimiques
Types of Reactions
1,1,2-Trimethylpiperidin-1-ium iodide undergoes various chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as chloride, bromide, or hydroxide ions.
Oxidation Reactions: The compound can be oxidized to form N-oxides under specific conditions.
Reduction Reactions: Reduction of the quaternary ammonium salt can lead to the formation of secondary or tertiary amines.
Common Reagents and Conditions
Substitution: Reagents like sodium chloride, sodium bromide, or sodium hydroxide in aqueous or organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Corresponding halide salts or hydroxides.
Oxidation: N-oxides.
Reduction: Secondary or tertiary amines.
Applications De Recherche Scientifique
1,1,2-Trimethylpiperidin-1-ium iodide has several applications in scientific research:
Chemistry: Used as a phase-transfer catalyst in organic synthesis.
Biology: Employed in the study of ion channels and neurotransmitter systems.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.
Mécanisme D'action
The mechanism of action of 1,1,2-Trimethylpiperidin-1-ium iodide involves its interaction with biological membranes and ion channels. The compound can alter membrane permeability and affect ion transport, leading to changes in cellular function. It may also interact with specific molecular targets such as enzymes or receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,5-Trimethylpiperidin-1-ium iodide
- 1,1,4,4-Tetramethylpiperidin-1-ium iodide
- 1-Methyl-4-phenylpiperidin-1-ium iodide
Uniqueness
1,1,2-Trimethylpiperidin-1-ium iodide is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
5072-44-6 |
|---|---|
Formule moléculaire |
C8H18IN |
Poids moléculaire |
255.14 g/mol |
Nom IUPAC |
1,1,2-trimethylpiperidin-1-ium;iodide |
InChI |
InChI=1S/C8H18N.HI/c1-8-6-4-5-7-9(8,2)3;/h8H,4-7H2,1-3H3;1H/q+1;/p-1 |
Clé InChI |
LQKNXJMBJUPRSK-UHFFFAOYSA-M |
SMILES canonique |
CC1CCCC[N+]1(C)C.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



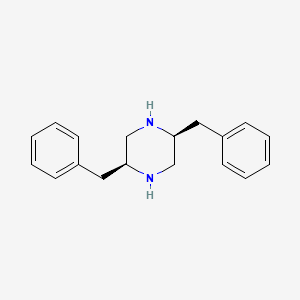
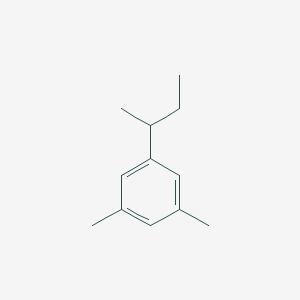
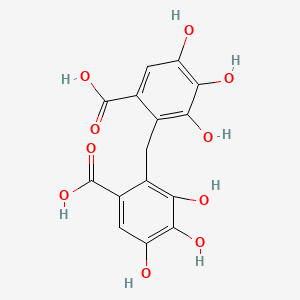

![Bicyclo[2.2.2]octane, 2,3-epoxy-](/img/structure/B14747761.png)
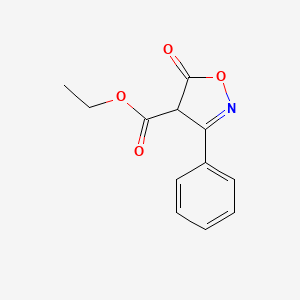

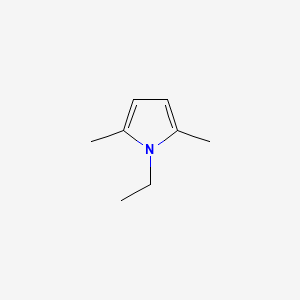
![1-[(2R,3R,4R,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B14747793.png)
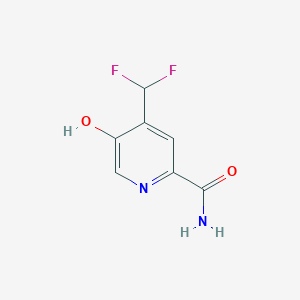
![2-[(2-Chlorocyclohex-2-en-1-yl)oxy]ethanol](/img/structure/B14747802.png)
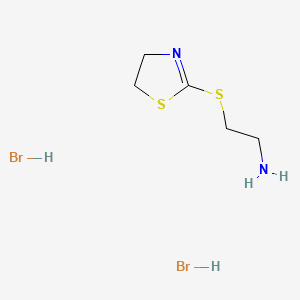
![[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(2-amino-6-methylsulfanylpurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B14747824.png)
